molecular formula C9H8BrF3O B031625 2-Methyl-4-(trifluoromethoxy)benzyl bromide CAS No. 261951-95-5

2-Methyl-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B031625
CAS No.: 261951-95-5
M. Wt: 269.06 g/mol
InChI Key: DIVAXDGCLDCEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a bromomethyl group (-CH2Br) attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Safety and Hazards

This compound is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as gloves and eye protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(trifluoromethoxy)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature .

Another method involves the reaction of 2-methyl-4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in anhydrous ether. The reaction mixture is stirred at low temperature, and the product is isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzyl cations or radicals. These intermediates can undergo further transformations depending on the reaction conditions and reagents used . The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the trifluoromethoxy group and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific reactivity and stability profiles .

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVAXDGCLDCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217503
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-95-5
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.